![molecular formula C18H25ClN2O3S B2577893 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415540-57-5](/img/structure/B2577893.png)
5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is an organic building block. It serves as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. The compound’s chemical structure consists of a benzene ring with a chlorine atom, a methoxy group, and a thiomorpholine ring attached to it. The sulfamoyl group contributes to its pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, the general approach includes the introduction of the chloro and methoxy substituents onto the benzene ring, followed by the attachment of the thiomorpholine moiety. Researchers have reported methods for its preparation, which likely involve protecting groups, coupling reactions, and purification steps .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is C₁₆H₁₇ClN₂O₄S . Its molecular weight is approximately 368.84 g/mol . The compound’s linear formula is ClC₆H₃(OCH₃)CONHCH₂C₆H₄SO₂NH₂ . The presence of the thiomorpholine ring and the sulfamoyl group contributes to its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it likely participates in transformations such as amidation, substitution, and cyclization. These reactions are essential for its synthesis and subsequent modifications .
Physical And Chemical Properties Analysis
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c1-23-16-3-2-14(19)12-15(16)17(22)20-13-18(4-8-24-9-5-18)21-6-10-25-11-7-21/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIACYZZEOTOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

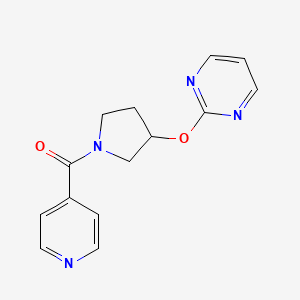
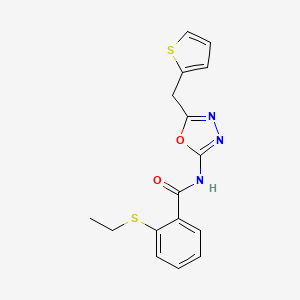
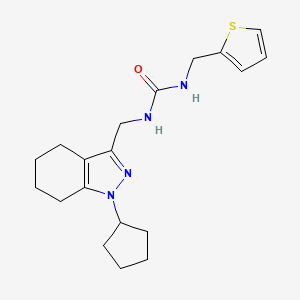
![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)
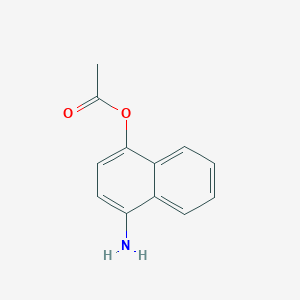
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
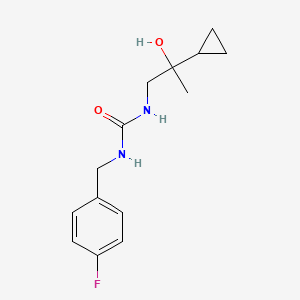
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
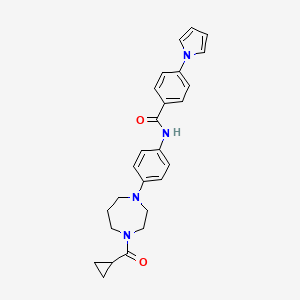
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
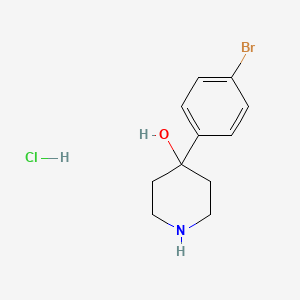
![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)
![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)
![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)